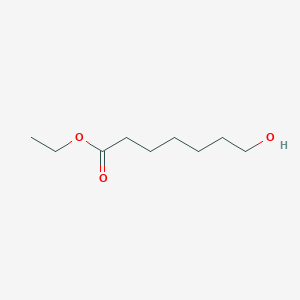

![molecular formula C8H18Cl2N2O2S B2628650 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride CAS No. 2361635-36-9](/img/structure/B2628650.png)

9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

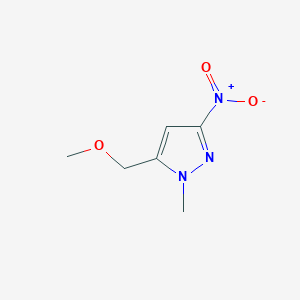

The compound “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride” is a chemical compound with a complex structure . It is also known as "9- (methylamino)-1-oxa-9lambda6-thia-4-azaspiro [5.5]undec-8-ene 9-oxide dihydrochloride" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C9H18N2O2S.2ClH/c1-10-14 (12)6-2-9 (3-7-14)8-11-4-5-13-9;;/h6,11H,2-5,7-8H2,1H3, (H,10,12);2*1H" . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight of the compound is 304.41 .Wissenschaftliche Forschungsanwendungen

Enhanced Reactivity and Broad Substrate Scope

9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride and related compounds have been a subject of interest due to their enhanced reactivity and broad substrate scope. For instance, cyclic anhydrides like 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione and 9-oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione formed from dicarboxylic acids, have shown enhanced reactivity in the Castagnoli-Cushman reaction with imines. This reaction has been noted for its versatility and broad applicability in synthetic organic chemistry, making these compounds valuable for their reactivity and substrate compatibility (Rashevskii et al., 2020).

Core in Biological Active Products

Compounds with ring systems like 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, 1-oxa-7-azaspiro[5.4]decane, and 1-oxa-6-azaspiro[4.4]nonane are found at the core of various natural or synthetic products with significant biological activities. These compounds, due to their potential applications and novel skeletons, represent important targets for chemical synthesis, emphasizing their importance in medicinal chemistry and drug design (Sinibaldi & Canet, 2008).

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of derivatives of these compounds. For instance, studies have been conducted on the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives, shedding light on the chemical properties and potential applications of these compounds in various fields (Rahman et al., 2013).

Antibacterial Applications

Moreover, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been employed in the synthesis of new derivatives of ciprofloxacin, a widely used antibiotic, indicating the role of these compounds in enhancing antibacterial properties and widening the spectrum of antibacterial activity (Lukin et al., 2022).

Asymmetric Electrocatalysis

Furthermore, these compounds have been utilized in asymmetric electrocatalysis. A graphite felt electrode modified with 1-azaspiro[5.5]undecane N-oxyl exhibited high catalytic activity in the electrochemical lactonization of diols, leading to the formation of optically active lactones. This highlights their potential application in stereoselective synthesis and catalysis (Kashiwagi et al., 2003).

Safety and Hazards

The compound has several safety and hazard warnings associated with it. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Mode of action

The exact mode of action of “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5Sulfoximines can serve as both hydrogen bond donors and acceptors at the same time, which may influence their interaction with targets .

Biochemical pathways

Without specific information on “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride”, it’s difficult to say which biochemical pathways it affects. Sulfoximines often improve the adme/tox profile of bioactive compounds and enhance their potency .

Pharmacokinetics

The ADME properties of “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5Sulfoximines are generally chemically and metabolically stable, which can enhance their bioavailability .

Result of action

The molecular and cellular effects of “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5Sulfoximines often enhance the potency of bioactive compounds .

Action environment

Environmental factors can influence the action, efficacy, and stability of “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride”. Sulfoximines are generally chemically and metabolically stable, which may make them less susceptible to environmental influences .

Eigenschaften

IUPAC Name |

9-imino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.2ClH/c9-13(11)5-1-8(2-6-13)7-10-3-4-12-8;;/h9-10H,1-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKGZNKHBSAAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)CCC12CNCCO2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628567.png)

![N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628568.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2628571.png)

![7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B2628575.png)

![1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2628576.png)

![Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2628580.png)

![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2628581.png)

![2-[(3-Benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2628584.png)